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Compound of Interest

Compound Name: 2-(1-piperidinyl)Benzoic acid

Cat. No.: B1299962

An In-Depth Technical Guide to the Electronic and Conformational Analysis of 2-(1-
Piperidinyl)benzoic Acid

Executive Summary

2-(1-Piperidinyl)benzoic acid is a bifunctional organic molecule whose unique ortho-
substitution pattern gives rise to a complex interplay of electronic and steric effects. This guide
provides a comprehensive analysis of its structure, focusing on the delicate balance between
its neutral and zwitterionic forms, the role of intramolecular hydrogen bonding, and the
significant influence of its conformational landscape on its chemical behavior. We detail the
electronic push-pull relationship between the electron-donating piperidine moiety and the
electron-withdrawing carboxylic acid group, which governs the molecule's reactivity and
properties. Furthermore, this document outlines robust experimental methodologies for its
synthesis and characterization by spectroscopic techniques, providing researchers and drug
development professionals with both foundational knowledge and practical protocols. The
insights presented herein are critical for leveraging this scaffold in medicinal chemistry and
materials science, where precise control over molecular conformation and electronic properties
is paramount.

Introduction

2-(1-Piperidinyl)benzoic acid, with the molecular formula C12H1sNOz, is an aromatic
carboxylic acid featuring a piperidine ring attached to the ortho-position of the benzoic acid
core.[1] This specific arrangement of a tertiary amine and a carboxylic acid group in close
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proximity creates a fascinating molecular architecture that has drawn interest in various fields,
particularly medicinal chemistry.[1][2] The molecule serves as a valuable scaffold for
synthesizing more complex heterocyclic systems and has been investigated for potential
therapeutic applications, including anti-inflammatory and antimicrobial agents.[1][2]

The core of its chemical identity lies in the steric and electronic interactions dictated by the
adjacent functional groups. Unlike its meta and para isomers, the ortho-configuration forces a
non-planar arrangement, influencing everything from its acidity to its solid-state packing and
solution-phase behavior. Understanding the conformational preferences and electronic
structure of this molecule is therefore essential for predicting its reactivity, designing
derivatives, and elucidating its mechanism of action in biological systems.

Electronic Structure and Properties

The electronic character of 2-(1-piperidinyl)benzoic acid is dominated by the interaction
between its two primary functional groups. The piperidine ring, specifically the nitrogen atom
with its lone pair of electrons, acts as a potent electron-donating group through resonance with
the aromatic ring.[1] Conversely, the carboxylic acid group is strongly electron-withdrawing.
This "push-pull" dynamic, amplified by their ortho-positioning, significantly influences the
electron density distribution across the molecule.

This electronic tension has several consequences:

o Modulated Acidity: Ortho-substituted benzoic acids often exhibit increased acidity compared
to other isomers. This is attributed to steric hindrance that forces the carboxyl group to twist
out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and
stabilizing the carboxylate anion.[1]

o Charge-Transfer Characteristics: The molecule is capable of intramolecular charge-transfer
interactions, with the piperidine moiety serving as the electron donor.[1] This property is
crucial for its interaction with biological targets and its potential use in materials science.

Table 1: Molecular Properties of 2-(1-Piperidinyl)benzoic
Acid
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Property Value Source
IUPAC Name 2-piperidin-1-ylbenzoic acid [1]
CAS Number 42093-97-0 [1]
Molecular Formula C12H15NO2 [1]
Molecular Weight 205.26 g/mol [1]
, C1CCN(CC1)C2=CC=CC=C2
Canonical SMILES [1]
C(=0)0O
TVEAZHOLMPKUGM-
InChl Key [3]
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Conformational Analysis: A Molecule of Competing
Interests

The conformational landscape of 2-(1-piperidinyl)benzoic acid is remarkably complex due to
the freedom of rotation around the C(aryl)-N and C(aryl)-C(carboxyl) bonds, coupled with the
potential for intramolecular proton transfer. The molecule exists in a dynamic equilibrium
between several key forms.

The Zwitterionic vs. Neutral Form

A critical feature of this molecule is its potential to exist as a zwitterion, a dipolar ion with both a
positive and negative formal charge.[4] This occurs via an intramolecular acid-base reaction
where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the
piperidine ring.

The equilibrium between the neutral and zwitterionic forms is highly sensitive to the

environment:

 In Apolar Solvents: The neutral form is generally favored, as nonpolar environments cannot
effectively solvate the charged groups of the zwitterion.[5]

 In Polar, Protic Solvents (e.g., Water): The zwitterion is stabilized through hydrogen bonding
with solvent molecules, shifting the equilibrium in its favor.[4]
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e In the Solid State: The predominant form depends on the crystal packing forces. In many
amino acids, the zwitterionic form is dominant in the crystal lattice.[4]

The presence of the zwitterionic form is a key consideration in drug design, as it drastically
alters a compound's physicochemical properties, such as solubility, lipophilicity, and ability to
cross cell membranes.[6]

Intramolecular Hydrogen Bonding

In the neutral form, a strong intramolecular hydrogen bond can form between the hydroxyl
proton of the carboxylic acid and the lone pair of the piperidine nitrogen. This interaction
creates a pseudo-six-membered ring, which significantly stabilizes this particular conformation
and restricts the rotation of the functional groups.[7][8] In the zwitterionic form, a similar
hydrogen bond can occur between the protonated piperidinium group (N+-H) and one of the
carboxylate oxygens. The presence and strength of this bond are crucial determinants of the
molecule's preferred shape.

Neutral Molecule
(Intramolecular H-Bond Possible)
Proton T$nsfer

Zwitterion
(Dipolar Ion)

Click to download full resolution via product page

Caption: Conformational equilibrium of 2-(1-piperidinyl)benzoic acid.

Computational Modeling Workflow

To quantitatively assess the conformational preferences, computational chemistry methods are
indispensable. A typical workflow involves using quantum mechanical calculations, such as
Density Functional Theory (DFT), to map the potential energy surface.
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Initial Structure Generation
(Neutral & Zwitterion)

Conformational Search
(Rotate C-N & C-C bonds)

Geometry Optimization (DFT)

Find local energy minima

Frequency Calculation Solvation Modeling
Confirm true minima (e.g., PCM for solvent effects)

Relative Energy Analysis

Identify most stable conformers
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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